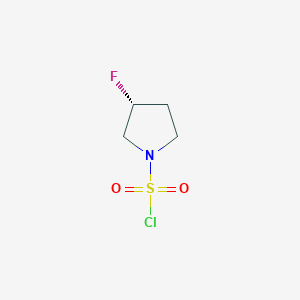

(3R)-3-Fluoropyrrolidine-1-sulfonyl chloride

描述

Discovery and Historical Context

The development of (3R)-3-Fluoropyrrolidine-1-sulfonyl chloride emerged from the broader exploration of fluorinated heterocycles and their applications in medicinal chemistry. The pyrrolidine nucleus has long been recognized as one of the most prevalent scaffolds in pharmaceutical science, ranking first among the top five most common five-membered non-aromatic nitrogen heterocycles and appearing in thirty-seven drugs approved by the United States Food and Drug Administration. The historical significance of pyrrolidine derivatives can be traced to their widespread occurrence in natural products, particularly alkaloids isolated from plants and microorganisms, which exhibit diverse biological activities including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.

The introduction of fluorine substituents into pyrrolidine rings represents a more recent development in the field of organofluorine chemistry. Fluorinated pyrrolidines have gained particular attention due to their enhanced metabolic stability and altered physicochemical properties compared to their non-fluorinated counterparts. The strategic incorporation of fluorine atoms can significantly impact molecular conformation, lipophilicity, and binding affinity to biological targets. The specific (3R)-stereochemistry of this compound reflects the growing emphasis on chirality in drug discovery, where enantiomeric purity can dramatically influence biological activity and therapeutic outcomes.

The sulfonyl chloride functionality adds another dimension of synthetic utility to this molecular framework. Sulfonyl chlorides have been established as powerful electrophiles that permit rapid and selective coupling reactions with a variety of nucleophiles. The traditional synthesis of sulfonyl chlorides has been dominated by the conversion of sulfonic acids through dehydration using highly oxidizing reagents such as phosphorus oxychloride, sulfuryl chloride, and their derivatives. However, these methods often suffer from low chemoselectivity and limited functional group compatibility, particularly when complex targets are required. Recent advances have focused on developing milder and more selective methods for sulfonyl chloride formation, including the use of pyrylium salts as activating agents.

Structural Characterization and Stereochemical Features

This compound possesses a well-defined molecular structure characterized by several key features that contribute to its unique chemical properties. The compound has a molecular formula of C₄H₇ClFNO₂S and a molecular weight of 187.62 daltons. The structure incorporates a five-membered pyrrolidine ring with a fluorine substituent at the 3-position in the R-configuration, and a sulfonyl chloride group attached to the nitrogen atom.

The stereochemical designation (3R) indicates the absolute configuration at the carbon bearing the fluorine substituent, following the Cahn-Ingold-Prelog priority rules. This specific stereochemistry is crucial for applications in asymmetric synthesis and the development of enantiomerically pure pharmaceuticals. The International Union of Pure and Applied Chemistry name for this compound is this compound, reflecting its systematic nomenclature.

The three-dimensional structure of the pyrrolidine ring contributes significantly to the compound's properties. Unlike planar aromatic systems, the saturated pyrrolidine ring adopts a puckered conformation that provides enhanced three-dimensional coverage and sp³-enriched character. This structural feature is particularly valuable in drug discovery, where three-dimensional molecular shapes are increasingly recognized as important for achieving selectivity and avoiding flat, aromatic scaffolds that may lead to promiscuous binding.

The carbon-fluorine bond in this molecule exhibits the characteristic properties of organofluorine compounds, including high bond strength and significant electronegativity differences. The fluorine substituent influences the overall molecular dipole and can participate in unique intermolecular interactions, including hydrogen bonding as an acceptor and van der Waals interactions. The sulfonyl chloride group contributes both electrophilic reactivity and significant polarity to the molecule, with the sulfur atom bearing a formal charge of +6 in its oxidation state.

Physical characterization of this compound indicates that it exists as a solid under standard conditions, typically appearing as a white to off-white powder. The compound requires careful storage under inert atmosphere conditions at temperatures between 2-8°C to maintain stability and prevent hydrolysis of the reactive sulfonyl chloride group. The moisture sensitivity of sulfonyl chlorides necessitates protection from atmospheric water vapor during handling and storage.

Significance in Organic Chemistry and Materials Science

This compound occupies a unique position in contemporary organic chemistry as a multifunctional building block that combines several desirable structural features. Its significance stems from the convergence of three important chemical motifs: the pyrrolidine heterocycle, fluorine substitution, and sulfonyl chloride reactivity. This combination provides synthetic chemists with a versatile intermediate that can undergo diverse transformations while maintaining stereochemical integrity.

The compound's role as a building block in drug discovery is particularly noteworthy. Pyrrolidine derivatives have been extensively utilized in the synthesis of biologically active molecules, with applications ranging from enzyme inhibitors to ionic liquid components. The specific (3R)-stereochemistry allows for the preparation of enantiomerically pure targets, which is increasingly important in pharmaceutical development where regulatory agencies require detailed evaluation of individual enantiomers. The fluorine substituent adds an additional layer of functionality, as fluorinated compounds often exhibit enhanced metabolic stability, altered pharmacokinetic properties, and modified binding interactions with biological targets.

Recent advances in synthetic methodology have highlighted the importance of sp³-enriched building blocks in medicinal chemistry. The three-dimensional character of pyrrolidine rings contrasts favorably with flat, aromatic systems that may lead to promiscuous binding and undesirable side effects. Statistical analyses have shown that approximately seventy percent of natural product scaffolds are non-flat, representing an important resource for the design of new synthetic molecules. The pyrrolidine moiety is particularly well-represented in natural products, especially alkaloids, which display diverse biological activities including antimicrobial, antifungal, and anticancer properties.

The sulfonyl chloride functionality provides exceptional synthetic versatility, as these compounds are among the most powerful electrophiles available to synthetic chemists. The ability to form sulfonamide bonds through reaction with amines, sulfonate esters through reaction with alcohols, and sulfonic acids through hydrolysis makes sulfonyl chlorides invaluable synthetic intermediates. Recent developments have expanded this reactivity profile to include the formation of sulfonyl fluorides, which have gained attention as "click" reagents for bioconjugation applications. The mild reaction conditions often required for these transformations, combined with high selectivity toward amino groups, permit late-stage functionalization of complex molecules that would be challenging to achieve through other methods.

In materials science applications, fluorinated pyrrolidine derivatives have found use in the development of advanced electrolyte systems for battery applications. The incorporation of fluorine can enhance the oxidation stability of ionic liquids, with some fluorinated pyrrolidinium-based systems showing high voltage stability exceeding 5.5 volts versus lithium metal. These properties make such compounds valuable components in next-generation energy storage devices where high voltage operation is essential for achieving improved energy density.

The compound also serves as a precursor for the synthesis of more complex molecular architectures through sequential transformations. The reactive sulfonyl chloride group can be selectively modified to introduce various functional groups while preserving the fluorinated pyrrolidine core. This modular approach to synthesis allows for the rapid generation of compound libraries for biological screening and structure-activity relationship studies. The availability of both enantiomers of fluorinated pyrrolidines enables the preparation of matched molecular pairs for detailed evaluation of stereochemical effects on biological activity.

Furthermore, the development of efficient synthetic routes to this compound and related compounds has contributed to broader advances in fluorination methodology and heterocycle synthesis. The challenges associated with introducing fluorine into heterocyclic systems while maintaining stereochemical control have driven innovations in selective fluorination techniques and asymmetric synthesis protocols. These methodological advances have implications extending beyond the specific compound itself, contributing to the broader field of organofluorine chemistry and its applications in pharmaceutical and materials science.

属性

IUPAC Name |

(3R)-3-fluoropyrrolidine-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClFNO2S/c5-10(8,9)7-2-1-4(6)3-7/h4H,1-3H2/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIKDRXJNIMWUMX-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1F)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]1F)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClFNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Fluorination of Pyrrolidine Derivatives

The fluorination step often employs nucleophilic or electrophilic fluorinating agents, depending on the precursor used:

Nucleophilic Fluorination:

Starting from 3-hydroxypyrrolidine derivatives, nucleophilic substitution with fluoride sources (e.g., tetrabutylammonium fluoride) can replace the hydroxyl group with fluorine. This approach often requires activation of the hydroxyl group as a leaving group, such as triflates or sulfonates. For example, 3-hydroxyproline derivatives have been converted to fluorinated analogs by triflation followed by fluoride displacement.Electrophilic Fluorination:

Electrophilic fluorinating reagents (e.g., N-fluorobenzenesulfonimide) have been used to fluorinate pyrrolidine rings directly. This method can offer good stereoselectivity and functional group tolerance. Ciulli et al. demonstrated electrophilic fluorination leading to fluorinated proline analogs, which are structurally related to 3-fluoropyrrolidine.

Sulfonylation to Form Sulfonyl Chloride

After obtaining the (3R)-3-fluoropyrrolidine intermediate, the nitrogen is sulfonylated using sulfonyl chlorides or sulfonylating agents such as chlorosulfonic acid or sulfuryl chloride:

- The reaction typically proceeds under mild conditions to avoid racemization or side reactions.

- The sulfonylation step introduces the sulfonyl chloride (-SO2Cl) functional group, which is key for subsequent reactivity in heterocyclic synthesis.

Representative Synthetic Route Example

| Step | Reagents/Conditions | Outcome | Notes |

|---|---|---|---|

| 1 | Starting from (3R)-3-hydroxypyrrolidine | Activation of hydroxyl group (e.g., triflic anhydride) | Formation of triflate intermediate |

| 2 | Nucleophilic fluorination (e.g., TBAF) | Substitution of triflate by fluorine | Stereoselective fluorination at C3 |

| 3 | Sulfonylation with chlorosulfonic acid or sulfuryl chloride | Formation of sulfonyl chloride derivative | Mild conditions to preserve stereochemistry |

Research Findings and Optimization

Yield and Purity:

Fluorination yields vary depending on the method and precursor. Nucleophilic fluorination of triflate intermediates generally provides moderate to good yields (~50-70%) with high stereoselectivity. Electrophilic fluorination can be more selective but sometimes requires longer reaction times or specific solvents.Side Reactions:

Side products such as pyrrole derivatives can form if reaction conditions are too harsh, especially during activation steps with triflic anhydride. Using milder sulfonylation agents and controlling temperature mitigates this risk.Reaction Conditions:

Elevated temperatures (80–130 °C) and longer reaction times are sometimes necessary for complete conversion, especially in fluorination steps. Microwave irradiation has been explored to reduce reaction times but requires careful optimization to avoid decomposition.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Fluorination Agent | Sulfonylation Agent | Yield (%) | Notes |

|---|---|---|---|---|---|

| Nucleophilic fluorination | (3R)-3-hydroxypyrrolidine triflate | Tetrabutylammonium fluoride (TBAF) | Chlorosulfonic acid | 60-70 | Good stereoselectivity, moderate yield |

| Electrophilic fluorination | (3R)-pyrrolidine derivative | N-Fluorobenzenesulfonimide (NFSI) | Sulfuryl chloride | 50-65 | High selectivity, longer reaction time |

| Direct fluorohydrin conversion | 3,4-dihydroxyproline derivatives | Nonafluorobutanesulfonyl fluoride + TBAT | Sulfonyl chloride derivative | 55-68 | Complex mixture, requires careful workup |

化学反应分析

Types of Reactions: (3R)-3-Fluoropyrrolidine-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

Reduction Reactions: The compound can be reduced to (3R)-3-fluoropyrrolidine by using reducing agents like lithium aluminum hydride.

Oxidation Reactions: Although less common, the compound can undergo oxidation to form sulfonic acid derivatives under specific conditions.

Common Reagents and Conditions:

Substitution Reactions: Typically involve nucleophiles like amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) in the presence of a base such as triethylamine.

Reduction Reactions: Often employ strong reducing agents like lithium aluminum hydride in anhydrous solvents.

Oxidation Reactions: May use oxidizing agents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Major Products:

Sulfonamide Derivatives: Formed from the reaction with amines.

Sulfonate Ester Derivatives: Formed from the reaction with alcohols.

Sulfonothioate Derivatives: Formed from the reaction with thiols.

科学研究应用

1.1. Drug Development

(3R)-3-Fluoropyrrolidine-1-sulfonyl chloride is utilized in the synthesis of various bioactive molecules, particularly in the context of targeted protein degradation strategies such as PROTAC (proteolysis-targeting chimeras). These compounds are designed to recruit E3 ubiquitin ligases to target proteins for degradation, providing a novel approach to treating diseases characterized by protein overexpression or aggregation, including certain cancers.

Case Study: PROTAC Compounds

- A recent study highlighted the use of bifunctional compounds incorporating this compound to modulate the degradation of Rapidly Accelerated Fibrosarcoma (RAF) proteins. This approach has shown promise in treating cancers associated with RAF overactivation, suggesting that such compounds could overcome limitations of traditional small molecule inhibitors .

1.2. Antiviral and Anticancer Activity

Research has indicated that derivatives of this compound exhibit antiviral properties against HIV and potential anticancer effects. For example, modifications of this compound have been explored for their ability to inhibit viral infectivity factors and demonstrate antiproliferative activity across various cancer cell lines.

Case Study: Antiviral Activity

- In vitro studies demonstrated that certain derivatives incorporating this sulfonyl chloride showed enhanced activity against HIV-1, indicating its potential as a scaffold for developing new antiviral agents .

2.1. Building Block for Heterocycles

The compound serves as an essential building block in the synthesis of heterocyclic compounds, which are prevalent in many pharmaceuticals. Its unique structure allows for the introduction of fluorine and sulfonyl groups, which can significantly enhance the pharmacological properties of resultant molecules.

Table 1: Comparison of Synthetic Applications

| Application Type | Description | Examples |

|---|---|---|

| Heterocyclic Synthesis | Used to create various heterocycles with enhanced biological activity | Anticancer agents, antivirals |

| PROTAC Development | Serves as a key component in PROTACs for targeted protein degradation | RAF inhibitors |

| Bioactive Derivatives | Modification leads to compounds with improved efficacy against diseases | HIV inhibitors |

2.2. Synthesis Methodology

The synthesis of this compound typically involves:

- Formation of pyrrolidine derivatives.

- Introduction of the sulfonyl chloride functional group through chlorosulfonic acid or related reagents.

- Fluorination at the 3-position using selective fluorinating agents.

This methodology allows for precise control over the stereochemistry and functionalization of the compound.

作用机制

The mechanism of action of (3R)-3-Fluoropyrrolidine-1-sulfonyl chloride involves its reactivity towards nucleophiles, which allows it to form covalent bonds with target molecules. This reactivity is primarily due to the electrophilic nature of the sulfonyl chloride group, which can react with nucleophilic sites on enzymes, proteins, and other biological molecules. The fluorine atom on the pyrrolidine ring can also influence the compound’s interaction with molecular targets by altering its electronic properties and steric hindrance.

相似化合物的比较

Enantiomeric Pair: (S)-3-Fluoropyrrolidine-1-sulfonyl Chloride

The S-enantiomer (CAS: 1411766-12-5) shares identical physical properties (e.g., molecular weight, density) with the R-enantiomer but differs in stereochemistry. Such enantiomers are critical in asymmetric synthesis, where their configuration determines interactions with chiral biological targets.

Trifluoromethanesulfonyl Chloride (Triflic Chloride)

Triflic chloride (CF₃SO₂Cl) is a widely used sulfonating agent. Key differences include:

- Structure : A linear trifluoromethyl group instead of a pyrrolidine ring.

- Reactivity : Triflic chloride is significantly more reactive due to the electron-withdrawing trifluoromethyl group, making it a stronger sulfonating and dehydrating agent.

- Physical Properties : Boiling point (29–32°C) and density (1.583 g/mL) are well-documented, whereas data for the fluoropyrrolidine derivative are lacking .

Other Fluorinated Pyrrolidine Derivatives

- 3-(3-Ethylphenyl)-3-fluoropyrrolidine hydrochloride (): Shares the fluoropyrrolidine core but lacks the sulfonyl chloride group, instead featuring a hydrochloride salt. This compound highlights the versatility of fluorinated pyrrolidines in medicinal chemistry.

- Pyridine-Based Sulfonyl Compounds (): Compounds like 3-Allyl-2-fluoro-6-(pyrrolidin-1-yl)pyridine incorporate pyrrolidine and fluorine but differ in the heterocyclic core (pyridine vs. pyrrolidine) and functional groups.

Comparative Data Table

Limitations and Data Gaps

生物活性

(3R)-3-Fluoropyrrolidine-1-sulfonyl chloride is a fluorinated pyrrolidine derivative that has garnered interest in medicinal chemistry due to its potential biological activity. This compound, characterized by the presence of a sulfonyl chloride functional group, exhibits unique reactivity and biological properties that may be harnessed for therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₄H₈ClFNO₂S

- Molecular Weight : 173.63 g/mol

This compound features a fluorine atom at the 3-position of the pyrrolidine ring, which is known to influence its biological activity significantly.

The biological activity of this compound primarily stems from its ability to interact with various biological targets. The sulfonyl chloride group is known for its electrophilic nature, allowing it to form covalent bonds with nucleophilic sites on proteins, which can lead to inhibition of enzymatic activities.

Inhibition Studies

Research has indicated that compounds containing the fluoropyrrolidine moiety can act as inhibitors of dipeptidyl peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism. For instance, studies on analogs of this compound have shown that they can undergo metabolic activation, leading to irreversible binding to liver microsomal proteins. This binding is time and NADPH-dependent, suggesting a complex mechanism involving metabolic activation and subsequent enzyme inhibition .

Dipeptidyl Peptidase-IV Inhibition

In a study evaluating two DPP-IV inhibitor analogs containing fluoropyrrolidine, it was found that these compounds demonstrated significant metabolic activation. The irreversible binding of these compounds to liver microsomal proteins was enhanced by the presence of reduced glutathione (GSH) or N-acetylcysteine (NAC), indicating the formation of reactive intermediates . This suggests that this compound could potentially serve as a scaffold for developing effective DPP-IV inhibitors.

Toxicological Considerations

The reactivity of the fluorine atom in this compound raises concerns regarding toxicity. Compounds with electrophilic fluorine atoms can alkylate biological targets, leading to adverse effects if not properly managed. For example, studies have shown that similar fluorinated compounds can undergo hydrolysis in physiological conditions, resulting in toxic byproducts .

Comparative Biological Activity

To better understand the biological activity of this compound relative to other compounds, a comparison table is provided below:

| Compound Name | Biological Target | Mode of Action | IC50 (µM) |

|---|---|---|---|

| This compound | DPP-IV | Irreversible inhibition | Not specified |

| Trifluoromethyl analog | Various enzymes | Covalent modification | Variable |

| Non-fluorinated analog | DPP-IV | Competitive inhibition | 25 ± 5 |

常见问题

Q. How is this compound used to develop covalent inhibitors?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。